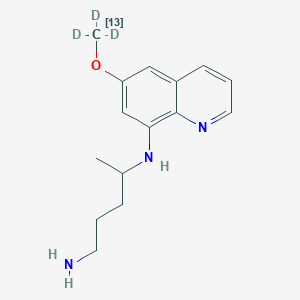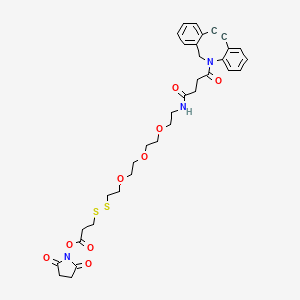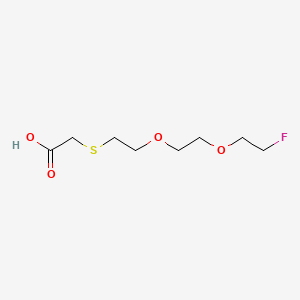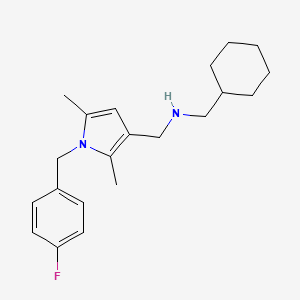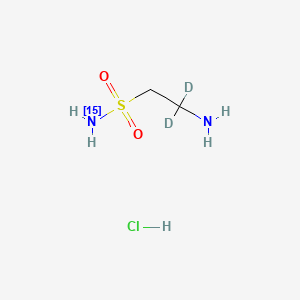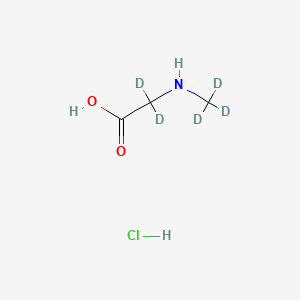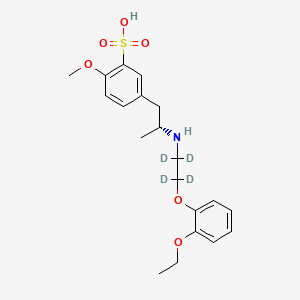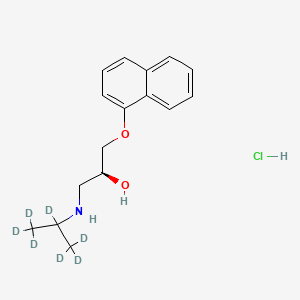
(S)-Propranolol-d7 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-(-)-Propranolol-d7 (hydrochloride) is a deuterated form of the beta-adrenergic receptor blocking agent propranolol hydrochloride. This compound is specifically labeled with deuterium, which is a stable isotope of hydrogen. The deuterium labeling is often used in pharmacokinetic studies to trace the metabolic pathways of the drug without altering its pharmacological properties. Propranolol itself is a non-selective beta-blocker that is widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-Propranolol-d7 (hydrochloride) typically involves the incorporation of deuterium into the propranolol molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of (S)-(-)-Propranolol-d7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuterium incorporation. Quality control measures are stringent to ensure the purity and isotopic labeling of the final product.
化学反应分析
Types of Reactions
(S)-(-)-Propranolol-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the propranolol molecule are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学研究应用
(S)-(-)-Propranolol-d7 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used in studies involving isotopic labeling to trace metabolic pathways and reaction mechanisms.
Biology: Employed in research on beta-adrenergic receptor function and signaling pathways.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand drug metabolism and action.
Industry: Applied in the development of new beta-blockers and other cardiovascular drugs.
作用机制
The mechanism of action of (S)-(-)-Propranolol-d7 (hydrochloride) involves the blockade of beta-adrenergic receptors. By inhibiting these receptors, the compound reduces the effects of catecholamines such as adrenaline and noradrenaline. This leads to a decrease in heart rate, myocardial contractility, and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system.
相似化合物的比较
Similar Compounds
Propranolol hydrochloride: The non-deuterated form of the compound.
Atenolol: Another beta-blocker with similar cardiovascular effects.
Metoprolol: A selective beta-1 blocker used for similar indications.
Uniqueness
(S)-(-)-Propranolol-d7 (hydrochloride) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies without altering the drug’s pharmacological properties. This makes it particularly valuable in research settings where precise tracking of the drug’s metabolic fate is required.
属性
分子式 |
C16H22ClNO2 |
|---|---|
分子量 |
302.85 g/mol |
IUPAC 名称 |
(2S)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/t14-;/m0./s1/i1D3,2D3,12D; |
InChI 键 |
ZMRUPTIKESYGQW-HLRQKBRWSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@@H](COC1=CC=CC2=CC=CC=C21)O.Cl |
规范 SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![disodium;[2-methoxy-5-[6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl]phenyl] phosphate](/img/structure/B12418468.png)


![disodium;5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylate](/img/structure/B12418490.png)
